2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoicacidhydrochloride

Description

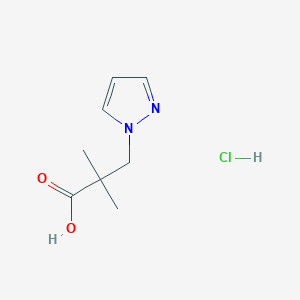

2,2-Dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is a synthetic organic compound characterized by a propanoic acid backbone substituted with two methyl groups at the 2-position and a pyrazole ring at the 3-position. The hydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical or agrochemical applications. The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions with biological targets .

Properties

Molecular Formula |

C8H13ClN2O2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

2,2-dimethyl-3-pyrazol-1-ylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-8(2,7(11)12)6-10-5-3-4-9-10;/h3-5H,6H2,1-2H3,(H,11,12);1H |

InChI Key |

SEQARGLPGMCUFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN1C=CC=N1)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the reaction of 2,2-dimethylpropanoic acid with 1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The pyrazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

β-Hydroxy-β-Aryl Propanoic Acids

Compounds such as 3-hydroxy-3,3-diphenylpropanoic acid and 3-hydroxy-2,2-dimethyl-3-(4-diphenyl)butanoic acid (Table 1) share a propanoic acid core but differ in substituents. These β-hydroxy-β-aryl derivatives are NSAID analogs designed to mimic ibuprofen’s anti-inflammatory activity. Key distinctions include:

α-Methyl-Substituted Propanoic Acids

Substitution at the α-position (e.g., 2-methyl-3-hydroxy-3,3-diphenylpropanoic acid) is known to improve metabolic stability and COX-2 selectivity in NSAIDs. The 2,2-dimethyl groups in the target compound may similarly reduce oxidative degradation while introducing steric hindrance that modulates enzyme binding .

Pharmacological Activity and Selectivity

While the anti-inflammatory activity of 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride remains uncharacterized, insights can be drawn from structurally related compounds:

- COX Inhibition: β-Hydroxy-β-aryl propanoic acids exhibit COX-2 selectivity in docking studies, attributed to their bulky aryl groups fitting into the COX-2 active site . The pyrazole substituent in the target compound may further enhance selectivity due to its smaller size and polar interactions.

- Gastric Tolerability : α-Methyl substitution in NSAID analogs reduces gastrointestinal toxicity by limiting free carboxylic acid formation. The hydrochloride salt of the target compound may further mitigate gastric irritation by stabilizing the ionic form .

Physicochemical Properties

Key Observations :

- Solubility : The hydrochloride salt of the target compound significantly improves water solubility compared to free acid analogs, facilitating formulation for oral or injectable delivery.

- Bioavailability : The pyrazole ring’s polarity may enhance membrane permeability relative to bulkier aryl-substituted analogs.

Biological Activity

2,2-Dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is a compound that belongs to the pyrazole class of organic compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H12N2O2

- Molecular Weight : 168.19 g/mol

- SMILES Notation : CC(C)(CN1C=CC=N1)C(=O)O

- InChIKey : BASCMEHCBVMWLO-UHFFFAOYSA-N

The compound features a pyrazole ring, which is a common motif in many biologically active molecules. The presence of the dimethyl and propanoic acid groups contributes to its unique properties and biological interactions.

Biological Activities

Recent studies have highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives, including anti-inflammatory, analgesic, antipyretic, and anticancer effects. The following sections detail specific activities associated with 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation. Studies have shown that compounds similar to 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid exhibit significant anti-inflammatory effects in various animal models .

Analgesic Properties

The analgesic properties of pyrazole compounds are well-documented. By modulating pain pathways in the central nervous system and peripheral tissues, these compounds can provide relief from pain without the side effects commonly associated with traditional analgesics. The specific mechanisms may involve interaction with opioid receptors or inhibition of pain mediators like substance P .

Anticancer Potential

Emerging evidence suggests that certain pyrazole derivatives possess anticancer properties. They may exert cytotoxic effects on cancer cells through various mechanisms, including induction of apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of cancer cell metabolism. Preliminary studies involving related compounds have shown promise in targeting various cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.